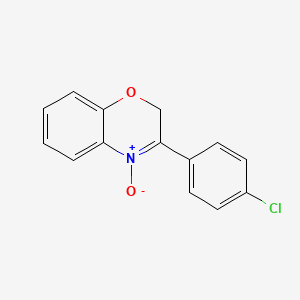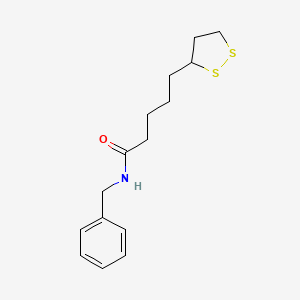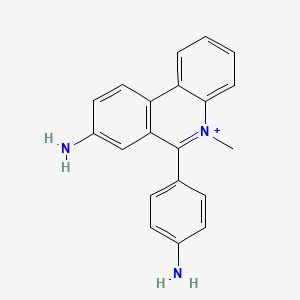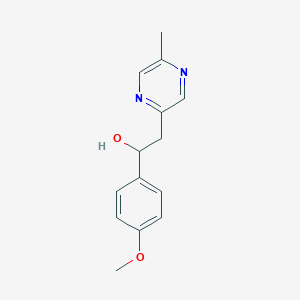
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of 2-aminobenzaldehydes with ethyl diazoacetate to form 3-ethoxycarbonylindoles . The piperazine ring can be introduced through a nucleophilic substitution reaction with an appropriate halogenated precursor. The final step involves the coupling of the indole-piperazine intermediate with a quinoline derivative under suitable conditions, followed by the formation of the dimaleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The quinoline structure may contribute to the compound’s overall stability and bioavailability. Together, these features enable the compound to exert its biological effects through multiple pathways, including inhibition of enzyme activity and modulation of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar indole-quinoline framework and are known for their biological activities.
Tetrahydroindolo[3,2-c]quinoline: Another related compound with a similar core structure, used in various synthetic applications.
Uniqueness
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of an indole moiety, a piperazine ring, and a quinoline structure. This unique combination enhances its potential biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
75410-81-0 |
|---|---|
Fórmula molecular |
C31H32N4O8 |
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C23H24N4.2C4H4O4/c1-3-7-21-18(5-1)9-10-23(25-21)27-15-13-26(14-16-27)12-11-19-17-24-22-8-4-2-6-20(19)22;2*5-3(6)1-2-4(7)8/h1-10,17,24H,11-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
YZLCRENISVPGSH-LVEZLNDCSA-N |
SMILES isomérico |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)


![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)




